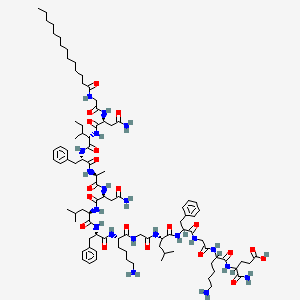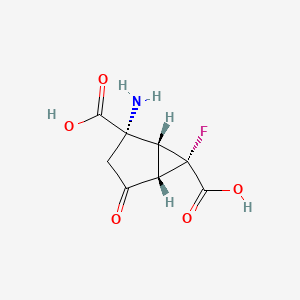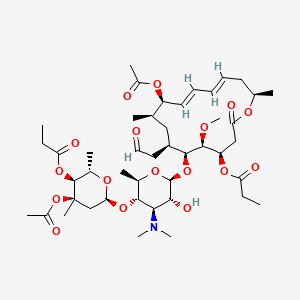
ML335
Übersicht
Beschreibung
ML335 ist eine chemische Verbindung, die für ihre Rolle als selektiver Aktivator der Zwei-Poren-Domänen-Kaliumkanäle TREK-1 und TREK-2 bekannt ist. Diese Kanäle sind an verschiedenen physiologischen Prozessen beteiligt, darunter die Regulation der neuronalen Erregbarkeit und die Schmerzempfindung. This compound wurde für seine potenziellen therapeutischen Anwendungen, insbesondere im Zusammenhang mit Schmerzbehandlung und Neuroprotektion, untersucht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung wichtiger Zwischenprodukte. Ein gängiger Syntheseweg beinhaltet die Reaktion von 2,4-Dichlorbenzylamin mit 4-Methylsulfonylbenzoylchlorid unter basischen Bedingungen, um das gewünschte Produkt zu bilden. Die Reaktion erfordert typischerweise die Verwendung von Lösungsmitteln wie Dichlormethan und Basen wie Triethylamin .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Syntheseverfahren beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, der Reinigungsprozesse und die Sicherstellung der Einhaltung von Sicherheits- und Umweltbestimmungen umfassen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ML335 involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 2,4-dichlorobenzylamine with 4-methylsulfonylbenzoyl chloride under basic conditions to form the desired product. The reaction typically requires the use of solvents such as dichloromethane and bases like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, purification processes, and ensuring compliance with safety and environmental regulations .
Analyse Chemischer Reaktionen
Arten von Reaktionen
ML335 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, sind bei der Modifikation von this compound üblich.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Thiole werden oft in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zur Bildung von Aminen oder Alkoholen führen kann .
Wissenschaftliche Forschungsanwendungen
ML335 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeugverbindung verwendet, um die Funktion von Zwei-Poren-Domänen-Kaliumkanälen zu untersuchen.
Biologie: Untersucht für seine Rolle bei der Modulation der neuronalen Erregbarkeit und der Schmerzempfindung.
Medizin: Potenzielle therapeutische Anwendungen in der Schmerzbehandlung und Neuroprotektion.
Industrie: Wird bei der Entwicklung neuer pharmakologischer Wirkstoffe verwendet, die auf Kaliumkanäle abzielen .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv die Zwei-Poren-Domänen-Kaliumkanäle TREK-1 und TREK-2 aktiviert. Diese Kanäle spielen eine entscheidende Rolle bei der Aufrechterhaltung des Ruhemembranpotenzials und der Regulation der neuronalen Erregbarkeit. This compound bindet an eine spezifische Stelle auf diesen Kanälen, stabilisiert ihren offenen Zustand und verstärkt den Kaliumionenfluss. Diese Wirkung führt zu einer Hyperpolarisation der neuronalen Membran, wodurch die Erregbarkeit reduziert und möglicherweise Schmerzen gelindert werden .
Wirkmechanismus
ML335 exerts its effects by selectively activating the two-pore domain potassium channels TREK-1 and TREK-2. These channels play a crucial role in maintaining the resting membrane potential and regulating neuronal excitability. This compound binds to a specific site on these channels, stabilizing their open state and enhancing potassium ion flow. This action leads to hyperpolarization of the neuronal membrane, reducing excitability and potentially alleviating pain .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
ML402: Ein weiterer selektiver Aktivator von TREK-1- und TREK-2-Kanälen, ähnlich in Struktur und Funktion wie ML335.
Rutheniumrot: Ein nicht-selektiver Kaliumkanalmodulator mit breiteren Wirkungen im Vergleich zu this compound
Einzigartigkeit von this compound
This compound ist einzigartig aufgrund seiner hohen Selektivität für TREK-1- und TREK-2-Kanäle, was es zu einem wertvollen Werkzeug für die Untersuchung dieser spezifischen Kanäle ohne Off-Target-Effekte macht. Seine Fähigkeit, die neuronale Erregbarkeit und die Schmerzempfindung präzise zu modulieren, unterscheidet es von anderen Kaliumkanalmodulatoren .
Eigenschaften
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-4-(methanesulfonamido)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3S/c1-23(21,22)19-13-6-3-10(4-7-13)15(20)18-9-11-2-5-12(16)8-14(11)17/h2-8,19H,9H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFIQTZRJRVFHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
825658-06-8 | |
| Record name | N-[(2,4-dichlorophenyl)methyl]-4-methanesulfonamidobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1676573.png)








